molecular formula C12H8F4N4O3 B213777 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B213777
M. Wt: 332.21 g/mol
InChI Key: GEROZZPSCIZJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-242 and is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 signaling plays a crucial role in the innate immune response, and TAK-242 has been shown to have potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.

Mechanism of Action

TAK-242 selectively inhibits 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling by binding to the intracellular domain of 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide and preventing the recruitment of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activation of immune cells such as macrophages and dendritic cells.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects. In animal models of sepsis, TAK-242 has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. TAK-242 has also been shown to reduce the activation of immune cells such as macrophages and dendritic cells. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-242 in lab experiments include its selectivity for 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling and its potential therapeutic applications in various diseases. However, the limitations of using TAK-242 include its high cost and the potential for off-target effects.

Future Directions

There are several future directions for the research on TAK-242. One potential direction is the development of more potent and selective 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide inhibitors. Another direction is the investigation of the potential use of TAK-242 in combination with other therapies for the treatment of various diseases. Additionally, the role of 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling in other diseases such as Alzheimer's disease and diabetes could be further explored.

Synthesis Methods

The synthesis of TAK-242 involves several steps, starting with the reaction of 2,3,5,6-tetrafluoro-4-nitrophenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form 2,3,5,6-tetrafluoro-4-nitrophenylhydrazide. This intermediate is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form TAK-242.

Scientific Research Applications

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to improve survival rates in animal models by inhibiting 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide signaling and reducing the production of pro-inflammatory cytokines. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing 1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide-mediated signaling pathways. TAK-242 has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C12H8F4N4O3

Molecular Weight

332.21 g/mol

IUPAC Name

1-ethyl-4-nitro-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H8F4N4O3/c1-2-19-4-7(20(22)23)10(18-19)12(21)17-11-8(15)5(13)3-6(14)9(11)16/h3-4H,2H2,1H3,(H,17,21)

InChI Key

GEROZZPSCIZJOF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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